Bcl-2-IN-15

Bcl-2 inhibition apoptosis cancer research

Bcl-2-IN-15 (also known as Compound 13d) is a synthetic, small-molecule Bcl-2 inhibitor belonging to a novel class of benzothiazole-based derivatives. It was developed through a scaffold-hopping strategy aimed at targeting the Bcl-2 anti-apoptotic protein, a key regulator of programmed cell death implicated in cancer pathogenesis and drug resistance.

Molecular Formula C37H28F3N5O5S
Molecular Weight 711.7 g/mol
Cat. No. B12369444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-15
Molecular FormulaC37H28F3N5O5S
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C37H28F3N5O5S/c38-37(39,40)27-10-6-24(7-11-27)22-50-29-14-12-28(13-15-29)42-34(46)26-9-17-31-33(21-26)51-36(43-31)44-35(47)25-8-16-30(32(20-25)45(48)49)41-19-18-23-4-2-1-3-5-23/h1-17,20-21,41H,18-19,22H2,(H,42,46)(H,43,44,47)
InChIKeyJYXHHMVLXXOQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bcl-2-IN-15 (Compound 13d) – A Distinct Benzothiazole-Derived Bcl-2 Inhibitor for Oncology Research


Bcl-2-IN-15 (also known as Compound 13d) is a synthetic, small-molecule Bcl-2 inhibitor belonging to a novel class of benzothiazole-based derivatives [1]. It was developed through a scaffold-hopping strategy aimed at targeting the Bcl-2 anti-apoptotic protein, a key regulator of programmed cell death implicated in cancer pathogenesis and drug resistance [1]. Characterized in vitro with an IC50 of 0.363 µM against the Bcl-2 protein, Bcl-2-IN-15 has also demonstrated antiproliferative activity in NCI leukemia cell lines [1].

Why Generic Substitution with Other Bcl-2 Inhibitors Like Venetoclax or Navitoclax Can Compromise Bcl-2-IN-15 Experimental Integrity


Bcl-2 family inhibitors are not functionally interchangeable due to profound differences in selectivity profiles, binding kinetics, and chemical scaffolds that dictate their specific biological outcomes [1]. While clinical agents like Venetoclax (ABT-199) and Navitoclax (ABT-263) exhibit picomolar to low nanomolar potency, they also present distinct selectivity windows (e.g., Venetoclax >4800-fold selective for Bcl-2 over Bcl-xL [2]; Navitoclax potently inhibits Bcl-xL, Bcl-2, and Bcl-w with Ki values ≤1 nM [3]) and are associated with mechanism-based toxicities such as thrombocytopenia [2]. In contrast, Bcl-2-IN-15, as a benzothiazole-derived research tool with an IC50 of 0.363 µM, offers a distinct chemical scaffold and a moderate potency window suitable for structure-activity relationship (SAR) studies and investigations where extreme potency may confound pathway-specific readouts [1]. Substituting Bcl-2-IN-15 with a more potent or less selective analog will alter the experimental perturbation of the apoptotic network, rendering cross-study comparisons invalid.

Bcl-2-IN-15 (Compound 13d) Quantitative Differentiation from Venetoclax, Navitoclax, and Bcl-2-IN-12


Potency Positioning: Bcl-2-IN-15 (IC50 = 363 nM) Offers a Moderate-Affinity Alternative to Picomolar Binders Like Venetoclax (Ki <0.01 nM)

Bcl-2-IN-15 (Compound 13d) exhibits an IC50 of 363 nM (0.363 µM) for Bcl-2 inhibition in a cell-free biochemical assay [1]. In contrast, the clinically approved Bcl-2-selective inhibitor Venetoclax (ABT-199) demonstrates a Ki of <0.01 nM in similar cell-free assays, reflecting a >36,000-fold difference in potency [2]. This substantial potency gap positions Bcl-2-IN-15 as a valuable tool for applications where ultra-high affinity binding may saturate target engagement too rapidly, potentially masking nuanced SAR or pathway feedback mechanisms.

Bcl-2 inhibition apoptosis cancer research

Selectivity Profile: Bcl-2-IN-15's Putative Bcl-2 Selectivity vs. Navitoclax's Broad Multi-Target Inhibition

While direct selectivity profiling for Bcl-2-IN-15 against other Bcl-2 family members (Bcl-xL, Bcl-w, Mcl-1) has not been reported, its design as a benzothiazole derivative targeting Bcl-2 suggests a more restricted target engagement compared to the broad-spectrum inhibitor Navitoclax (ABT-263). Navitoclax potently inhibits Bcl-xL (Ki ≤ 0.5 nM), Bcl-2 (Ki ≤ 1 nM), and Bcl-w (Ki ≤ 1 nM) [3]. The concurrent inhibition of Bcl-xL by Navitoclax is directly linked to on-target, dose-limiting thrombocytopenia in vivo [2]. In contrast, the benzothiazole-based Bcl-2-IN-15 may offer a more selective Bcl-2 engagement window, making it a preferred tool for dissecting Bcl-2-specific functions without confounding Bcl-xL-mediated platelet toxicity, a critical consideration for in vitro mechanistic studies and preliminary in vivo proof-of-concept work.

Bcl-2 family selectivity apoptosis

Chemical Scaffold Differentiation: Benzothiazole Core vs. Clinical Acylsulfonamide-Based Inhibitors

Bcl-2-IN-15 (Compound 13d) is built upon a benzothiazole core scaffold (molecular formula: C37H28F3N5O5S) [1], a structural framework distinct from the acylsulfonamide-based scaffolds of Venetoclax and Navitoclax [2]. This chemical divergence is not merely cosmetic; it underpins differences in binding mode, physicochemical properties, and synthetic tractability. The benzothiazole moiety in Bcl-2-IN-15 is known to engage in key π–π stacking interactions with Tyr67 and Tyr161 in the Bcl-2 binding groove, and forms a critical hydrogen bond with Gly104, as demonstrated by molecular docking studies [1]. Such a scaffold offers unique opportunities for SAR exploration and lead optimization in academic settings where chemical space exploration is prioritized.

chemical scaffold benzothiazole medicinal chemistry

Cellular Antiproliferative Activity in NCI Leukemia Panel: Bcl-2-IN-15 vs. Venetoclax's Broad Hematologic Cell Line Potency

Bcl-2-IN-15 (Compound 13d) was evaluated in the NCI leukemia cell line panel, demonstrating 62.87% growth inhibition against the leukemic SR cell line at a 10 µM concentration [1]. In contrast, Venetoclax exhibits potent growth inhibition across a wide range of hematologic cell lines, with reported IC50 values as low as 0.0139 µM in LOUCY cells and 0.0402 µM in RS4-11 cells . The moderate, cell-line-specific activity of Bcl-2-IN-15 suggests it may be a more suitable tool for studying context-dependent Bcl-2 addiction and resistance mechanisms, where the overwhelming cytotoxicity of Venetoclax could obscure subtle, pathway-specific responses.

antiproliferative leukemia NCI panel

Intra-Series Potency Comparison: Bcl-2-IN-15 (13d, IC50 = 0.363 µM) vs. Bcl-2-IN-12 (Compound 1, IC50 = 0.006 µM)

Within the same benzothiazole-based chemical series, Bcl-2-IN-15 (Compound 13d) and Bcl-2-IN-12 (Compound 1) exhibit a notable difference in Bcl-2 inhibitory potency. Bcl-2-IN-12 demonstrates an IC50 of 0.006 µM (6 nM) [2], which is approximately 60-fold more potent than Bcl-2-IN-15's IC50 of 0.363 µM (363 nM) [1]. This potency gap, arising from distinct substitution patterns (4-CF3 benzyloxy in 13d vs. alternative modifications in Compound 1), provides a valuable tool for comparative SAR studies. Researchers can use these two compounds to dissect how subtle structural modifications impact binding affinity, cellular efficacy, and off-target liabilities.

structure-activity relationship Bcl-2 inhibitors lead optimization

Bcl-2-IN-15 (Compound 13d) Recommended Application Scenarios in Cancer and Apoptosis Research


Structure-Activity Relationship (SAR) Studies of Benzothiazole-Derived Bcl-2 Inhibitors

Bcl-2-IN-15 (Compound 13d) serves as a key SAR probe within its chemical series. Its IC50 of 0.363 µM and defined binding interactions (π–π stacking with Tyr67/Tyr161, H-bond with Gly104) [1] allow medicinal chemists to systematically explore modifications that enhance potency or selectivity. By comparing its activity profile with the more potent analog Bcl-2-IN-12 (IC50 = 0.006 µM) [1], researchers can identify critical structural determinants for Bcl-2 affinity. Furthermore, its benzothiazole scaffold offers a template for scaffold-hopping and diversification efforts aimed at discovering novel Bcl-2 inhibitor chemotypes.

Calibrated Positive Control for Moderate-Affinity Bcl-2 Inhibition in High-Throughput Screens

Given its moderate biochemical potency (IC50 = 0.363 µM) and moderate cellular activity (62.87% growth inhibition at 10 µM in leukemic SR cells) [1], Bcl-2-IN-15 is an ideal positive control for high-throughput screening (HTS) campaigns. Unlike the picomolar-affinity Venetoclax, which may rapidly saturate target engagement and obscure graded dose-response curves, Bcl-2-IN-15 provides a broader dynamic range for detecting subtle changes in cell viability or Bcl-2 pathway activation. This makes it particularly useful for validating assay sensitivity and for identifying compounds with incremental improvements in potency.

Investigating Bcl-2-Specific Apoptotic Signaling Without Bcl-xL Interference

The putative Bcl-2 selectivity of Bcl-2-IN-15, inferred from its benzothiazole scaffold and design rationale [1], makes it a valuable tool for dissecting Bcl-2-specific functions in apoptosis. This is particularly relevant when studying Bcl-2-dependent cancers where concurrent Bcl-xL inhibition (as seen with Navitoclax) would introduce confounding thrombocytopenia or other off-target effects [2]. By using Bcl-2-IN-15, researchers can isolate the consequences of Bcl-2 inhibition on mitochondrial outer membrane permeabilization and caspase activation, enabling cleaner mechanistic interpretation of results in cell-based assays.

Benchmarking Next-Generation Bcl-2 Inhibitors Against a Well-Characterized Benzothiazole Derivative

Bcl-2-IN-15, with its publicly available X-ray crystallographic binding mode data and detailed SAR within its series [1], provides a robust reference point for benchmarking newly discovered Bcl-2 inhibitors. Its moderate potency and distinct chemical scaffold allow researchers to assess whether novel compounds offer meaningful improvements in binding affinity, selectivity, or pharmacokinetic properties. Comparative studies using Bcl-2-IN-15 can help prioritize lead candidates for further optimization and in vivo evaluation.

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